molecular formula C29H36N12O18P2 B12663017 Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine CAS No. 2889-33-0

Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine

Cat. No.: B12663017
CAS No.: 2889-33-0
M. Wt: 902.6 g/mol
InChI Key: DUHDLKIBOUSAIU-UHFFFAOYSA-N
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Description

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is a trinucleotide composed of uridine, adenosine, and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their role in various biological processes. It serves as a model for understanding the structure and function of RNA and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine typically involves the stepwise addition of nucleotides. The process begins with the protection of hydroxyl groups on the ribose sugars to prevent unwanted reactions. The protected nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of phosphodiester bonds under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired trinucleotide.

Industrial Production Methods

Industrial production of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine follows similar principles but on a larger scale. Automated synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient coupling and purification steps, making the production process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine can undergo various chemical reactions, including:

    Hydrolysis: The cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or bases.

    Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.

    Substitution: The replacement of functional groups on the nucleobases or the ribose sugars.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Yields individual nucleotides or smaller oligonucleotides.

    Oxidation and Reduction: Produces modified nucleotides with altered functional groups.

    Substitution: Results in nucleotides with different substituents on the nucleobases or ribose sugars.

Scientific Research Applications

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is widely used in scientific research, including:

    Chemistry: Studying the chemical properties and reactivity of nucleotides and nucleic acids.

    Biology: Investigating the role of RNA and DNA in cellular processes, such as replication, transcription, and translation.

    Medicine: Developing therapeutic agents targeting nucleic acids, including antisense oligonucleotides and RNA interference.

    Industry: Producing synthetic nucleotides for use in diagnostics, biotechnology, and pharmaceuticals.

Mechanism of Action

The mechanism of action of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can serve as a substrate for polymerases and nucleases, influencing the synthesis and degradation of RNA and DNA. The compound’s structure allows it to mimic natural nucleic acids, making it a valuable tool for studying molecular recognition and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Uridylyl-(3’->5’)-uridine: Another trinucleotide with similar structural features but different nucleobases.

    Adenylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine: A trinucleotide composed entirely of adenosine units.

    Cytidylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine: A trinucleotide with cytidine replacing uridine.

Uniqueness

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is unique due to its specific sequence of nucleotides, which influences its binding affinity and reactivity with enzymes and proteins. This specificity makes it a valuable model for studying sequence-dependent interactions in nucleic acids.

Properties

CAS No.

2889-33-0

Molecular Formula

C29H36N12O18P2

Molecular Weight

902.6 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C29H36N12O18P2/c30-22-14-24(34-6-32-22)40(8-36-14)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)41-9-37-15-23(31)33-7-35-25(15)41)5-54-61(51,52)58-20-10(3-42)55-27(18(20)46)39-2-1-13(43)38-29(39)48/h1-2,6-12,16-21,26-28,42,44-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,32,34)(H2,31,33,35)(H,38,43,48)

InChI Key

DUHDLKIBOUSAIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)O

Origin of Product

United States

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